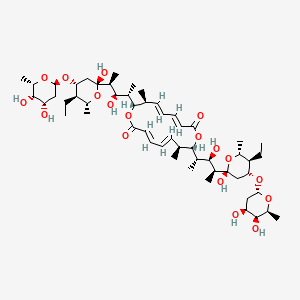

Elaiophylin

描述

Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides with C2-symmetry. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. This compound has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, antiviral, and α-glucosidase inhibitory activities .

准备方法

合成路线和反应条件: 伊莱奥菲林通常通过涉及黑色链霉菌的fermentation过程生产。该微生物的孢子形成条件经过优化,以最大限度地提高伊莱奥菲林的产量。 最佳的培养孢子形成是在以糊精或水解玉米淀粉为碳源的琼脂培养基上实现的 .

工业生产方法: 伊莱奥菲林的工业生产涉及大规模发酵过程。发酵培养基经过仔细控制,以保持黑色链霉菌生长和伊莱奥菲林生产的最佳条件。 然后提取和纯化该化合物,使其达到药用级别 .

化学反应分析

反应类型: 伊莱奥菲林会经历各种化学反应,包括缩醛烷基化。 当暴露于甲醇中时,伊莱奥菲林会经历立体特异性缩醛烷基化,形成11-O-甲基伊莱奥菲林和11,11'-O-二甲基伊莱奥菲林 .

常用试剂和条件: 伊莱奥菲林的缩醛烷基化反应通常以甲醇为试剂。 仔细控制反应条件,以确保所需的立体特异性转化 .

科学研究应用

Anticancer Activity

Elaiophylin has demonstrated potent anticancer effects across multiple studies:

- Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.

- Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .

- Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .

Table 1: Summary of Key Studies on this compound

Broader Applications

Beyond its anticancer properties, this compound has exhibited other biological activities:

- Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.

- Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.

作用机制

伊莱奥菲林通过多个分子靶点和途径发挥其作用。它已被证明可以抑制Wnt/β-catenin信号通路,该通路在癌症进展中起着至关重要的作用。 通过靶向该通路,伊莱奥菲林诱导凋亡并抑制癌细胞的增殖、迁移、侵袭和血管生成 .

此外,伊莱奥菲林作为自噬抑制剂,促进自噬体积累,但通过减弱溶酶体组织蛋白酶活性来阻断自噬通量。 这导致SQSTM1/p62在各种细胞系中积累 .

相似化合物的比较

伊莱奥菲林是大环内酯家族的一部分,该家族包括诸如conglobatins、samroiyotmycins、bispolides、vermiculin和pyrenophorin等化合物 . 其中,efomycin E在结构上与伊莱奥菲林相似,仅在C-24'处有一个甲氧基取代 .

独特性: 伊莱奥菲林独特的C2对称结构和广泛的生物活性使其与其他大环内酯区分开来。 它抑制多种细胞过程的能力,包括自噬和Wnt/β-catenin信号通路,使其成为治疗应用的有希望的候选者 .

类似化合物:

- Conglobatins

- Samroiyotmycins

- Bispolides

- Vermiculin

- Pyrenophorin

- Efomycin E

总之,伊莱奥菲林因其多样的生物活性及其潜在的治疗应用而成为一个重要的化合物。其独特的结构和多方面的作用机制使其成为在各个科学领域进行进一步研究和开发的宝贵主题。

生物活性

Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological properties, including:

- Antimicrobial Activity : Effective against various pathogens.

- Anticancer Activity : Demonstrated efficacy in multiple cancer types.

- Immunosuppressive Effects : Potential use in autoimmune diseases.

- Anti-inflammatory Properties : Involved in reducing inflammation.

- Anthelmintic Activity : Effective against parasitic worms.

- α-Glucosidase Inhibition : Potential applications in diabetes management .

1. Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in cancer cells through various pathways:

- Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .

2. Inhibition of Autophagy

This compound acts as a potent autophagy inhibitor:

- Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .

3. Induction of Paraptosis

Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .

Table 1: Summary of Key Studies on this compound's Biological Activity

Future Directions

The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:

- Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.

- Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.

- Combination Therapies : Exploring synergistic effects with other anticancer agents.

属性

IUPAC Name |

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MJMYBOKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318254 | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-06-2 | |

| Record name | Elaiophylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaiophylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。